3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid
Overview
Description
3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid is a heterocyclic compound that belongs to the family of pyrrolopyridines This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring The presence of a keto group at the 7-position and a propanoic acid side chain at the 3-position further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 7-hydroxy derivatives with nucleophiles such as active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines can yield various substituted pyrrolopyridines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of phase transfer catalysts and controlled reaction conditions can facilitate the large-scale synthesis of this compound. Additionally, continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the keto group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Due to its heterocyclic nature, it may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound shares a similar core structure but lacks the propanoic acid side chain.
1H-pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, differing in the nitrogen atom’s position and the presence of a pyrazole ring instead of a pyrrole ring.
Uniqueness
3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the keto group and the propanoic acid side chain differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
3-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-8(14)3-5-12-6-7-2-1-4-11-9(7)10(12)15/h1-2,4H,3,5-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUPKFFQILGAPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1CCC(=O)O)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186740 | |
Record name | 5,7-Dihydro-7-oxo-6H-pyrrolo[3,4-b]pyridine-6-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-67-6 | |
Record name | 5,7-Dihydro-7-oxo-6H-pyrrolo[3,4-b]pyridine-6-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dihydro-7-oxo-6H-pyrrolo[3,4-b]pyridine-6-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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